Isocyclocitral: A Technical Guide to its Chemical Properties and Structure
Isocyclocitral: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyclocitral, a significant fragrance and flavor compound, is a cyclic monoterpene aldehyde. It is a constitutional isomer of citral (B94496), but with a distinctly different olfactory profile, characterized by powerful green, leafy, and earthy notes.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of isocyclocitral, with a focus on data relevant to researchers and professionals in drug development and chemical sciences.
Chemical Structure and Identification
Isocyclocitral is a mixture of isomers, primarily 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde.[3][4] The presence of three asymmetric carbons results in various conformational possibilities.[1]
| Identifier | Value |
| IUPAC Name | 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde; 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde[3] |
| CAS Number | 1335-66-6[1] |
| Molecular Formula | C10H16O[1] |
| SMILES | CC1CC(=CC(C1C=O)C)C[3] |
| InChI | InChI=1S/C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11/h4,6,8-10H,5H2,1-3H3[5] |
| InChIKey | DEMWVPUIZCCHPT-UHFFFAOYSA-N[5] |
Physicochemical Properties
Isocyclocitral is a colorless to pale yellow liquid with a powerful, green, and somewhat earthy odor.[6][7] It is insoluble in water but soluble in alcohols and oils.[6]
| Property | Value | Reference |
| Molecular Weight | 152.24 g/mol | [1] |
| Boiling Point | 203 °C (397.4 °F) | [1] |
| Melting Point | -20 °C (-4 °F) | [1] |
| Density | 0.922 g/cm³ | [1] |
| Flash Point | 66 °C (150.8 °F) | [1] |
| Vapor Pressure | 0.39 mmHg @ 20°C | [1] |
| Refractive Index | 1.468 - 1.472 @ 20°C | [1] |
| logP | 3.1 | [1] |
Synthesis of Isocyclocitral
The primary method for the synthesis of isocyclocitral is a Diels-Alder reaction between 2-methylpenta-1,3-diene and 2-butenal (crotonaldehyde).[1] This [4+2] cycloaddition reaction forms the trimethylcyclohexene carboxaldehyde structure.
Experimental Protocols
Spectroscopic Data
Detailed experimental spectroscopic data for isocyclocitral is limited in publicly accessible databases. The following provides an overview of expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectra would be complex due to the presence of multiple isomers and stereoisomers. Key expected signals would include:
-
¹H NMR: Aldehydic proton (CHO) around 9-10 ppm, olefinic protons on the cyclohexene (B86901) ring, and multiple signals in the aliphatic region for the methyl and methylene (B1212753) protons.
-
¹³C NMR: Carbonyl carbon (C=O) around 200 ppm, olefinic carbons in the cyclohexene ring, and several aliphatic carbon signals.
Infrared (IR) Spectroscopy
The IR spectrum of isocyclocitral is available on the NIST WebBook.[6] Key characteristic absorption bands would include:
-
A strong C=O stretching vibration for the aldehyde group around 1720-1740 cm⁻¹.
-
C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.
-
C=C stretching for the cyclohexene ring around 1650 cm⁻¹.
-
C-H stretching and bending vibrations for the aliphatic and vinylic protons.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of isocyclocitral is also available on the NIST WebBook.[1] The fragmentation pattern would be complex due to the cyclic structure. The molecular ion peak (M+) at m/z 152 should be observable. Common fragmentation pathways for cyclic aldehydes would likely involve cleavage of the aldehyde group and rearrangements of the cyclohexene ring.
Biological Activity and Signaling Pathways
There is a significant lack of publicly available scientific literature specifically investigating the biological activities and signaling pathways of isocyclocitral. Much of the available research focuses on its constitutional isomer, citral, which has demonstrated various biological properties, including antimicrobial and anti-inflammatory effects.[9][10] It is crucial to note that data for citral cannot be extrapolated to isocyclocitral due to their different chemical structures, which can lead to distinct biological activities. Further research is required to elucidate any potential pharmacological effects of isocyclocitral.
Applications
The primary application of isocyclocitral is in the fragrance industry, where its powerful green and fresh scent is utilized in perfumes, particularly in chypre and fougère types, as well as in household products.[1][2] It is also used to a lesser extent as a flavoring agent.
Safety and Toxicology
Isocyclocitral is classified as a skin sensitizer.[1] The International Fragrance Association (IFRA) has established standards for its use in consumer products to minimize the risk of allergic reactions.[4] Detailed toxicological data is limited, and appropriate safety precautions should be taken when handling this compound in a laboratory or industrial setting.
Conclusion
Isocyclocitral is a commercially important fragrance ingredient with a well-defined chemical structure and a synthesis route based on the Diels-Alder reaction. While its physicochemical properties are well-documented, there is a notable absence of detailed, publicly available experimental protocols for its synthesis and comprehensive spectroscopic and biological activity data. This guide summarizes the current state of knowledge and highlights the need for further research to fully characterize this compound, particularly concerning its potential biological effects, which could open new avenues for its application beyond the fragrance industry.
References
- 1. Isocyclocitral [webbook.nist.gov]
- 2. isocyclocitral (IFF), 1335-66-6 [thegoodscentscompany.com]
- 3. Page loading... [guidechem.com]
- 4. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 5. chembk.com [chembk.com]
- 6. Isocyclocitral [webbook.nist.gov]
- 7. fraterworks.com [fraterworks.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Biological properties of citral and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of citral antimicrobial activity by incorporation into nanostructured lipid carriers: a potential application in food stuffs as a natural preservative - PMC [pmc.ncbi.nlm.nih.gov]
